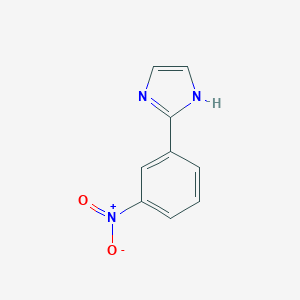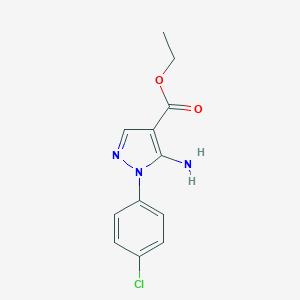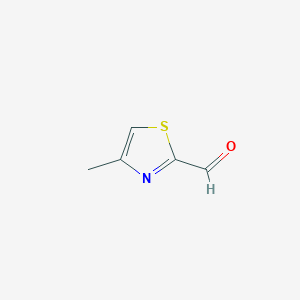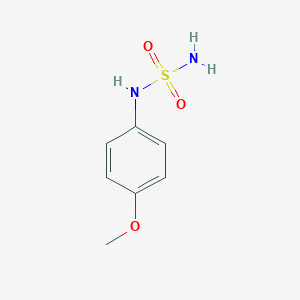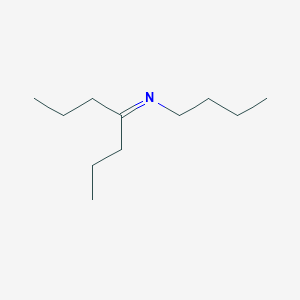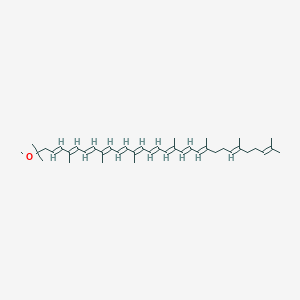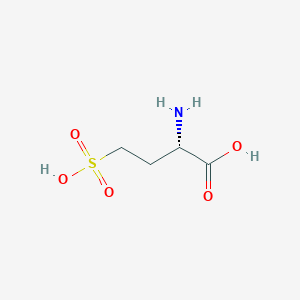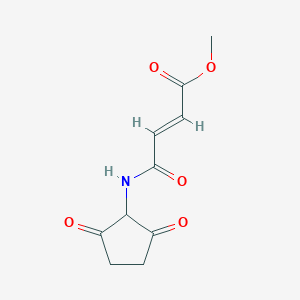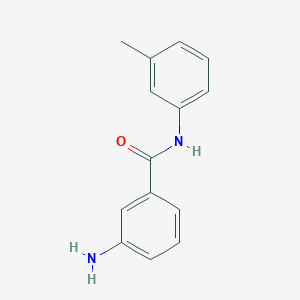
3-amino-N-(3-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of benzamide derivatives, including compounds similar to “3-amino-N-(3-methylphenyl)benzamide,” involves various chemical reactions. One common method includes the condensation of aniline derivatives with benzoyl chloride in the presence of a base. For example, N-(3-Hydroxyphenyl) benzamide and its derivatives were synthesized through the condensation of corresponding anilines with benzoyl chloride in an aqueous medium (Abbasi et al., 2014).
Scientific Research Applications
Electrochemical Studies and Quality Control
One study developed a nonaqueous capillary electrophoretic separation of imatinib mesylate and related substances, including various benzamide derivatives. This method, due to its simplicity, effectiveness, and low cost, holds promise for the quality control of pharmaceuticals (Ye et al., 2012).
Histone Deacetylase Inhibition
N-(2-Aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) was discovered as an orally active histone deacetylase inhibitor with potential anticancer properties. This compound selectively inhibits HDACs 1-3 and 11, blocking cancer cell proliferation and inducing apoptosis, demonstrating its potential as a therapeutic agent (Zhou et al., 2008).
Antioxidant Activity
The electrochemical oxidation of amino-substituted benzamides was studied to understand their free radical scavenging activity, an essential feature for antioxidants. This research offers insight into the chemical behavior and potential health benefits of these compounds by elucidating their reaction mechanisms (Jovanović et al., 2020).
Biological Activity of Thiophene-3-carboxamide Derivatives
Studies on thiophene-3-carboxamide derivatives, structurally related to benzamides, have shown antibacterial and antifungal activities. These findings contribute to the development of new therapeutic agents against microbial infections (Vasu et al., 2005).
Glucokinase Activation for Diabetes Treatment
Research into N-benzothiazol-2-yl benzamide derivatives as potential activators of human glucokinase has implications for diabetes treatment. These compounds represent a novel approach to modulating glucose metabolism, offering insights into the development of new diabetes therapies (Sandeep et al., 2021).
Antimicrobial Properties
N-(3-Hydroxy-2-pyridyl)benzamides have been synthesized and shown to possess antimicrobial activity against various bacteria, highlighting the potential of benzamide derivatives in developing new antimicrobial agents (Mobinikhaledi et al., 2006).
Safety And Hazards
Future Directions
The continuous synthesis of 3-amino-N-(3-methylphenyl)benzamide in a microreactor system shows promise for the development of efficient and practical processes . The established kinetic model can calculate the selectivity and conversion of the acylation reaction, which are in good agreement with the experimental results . This could lead to optimized reaction conditions and higher yields .
properties
IUPAC Name |
3-amino-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-4-2-7-13(8-10)16-14(17)11-5-3-6-12(15)9-11/h2-9H,15H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPARZLQFZGMBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354073 |
Source


|
| Record name | 3-amino-N-(3-methylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(3-methylphenyl)benzamide | |
CAS RN |
14315-23-2 |
Source


|
| Record name | 3-amino-N-(3-methylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

